4-hydroxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide
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Overview
Description
4-hydroxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide is a complex organic compound that features a quinoline core linked to a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide typically involves multiple steps:
Formation of the Triazolopyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling with Quinoline Derivatives: The triazolopyridine intermediate is then coupled with a quinoline derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide can undergo various chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The triazolopyridine moiety can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of quinoline amines.
Substitution: Formation of substituted triazolopyridine derivatives.
Scientific Research Applications
4-hydroxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-hydroxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.
Pathway Modulation: By inhibiting key enzymes, the compound can modulate signaling pathways that are critical for cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: A simpler analog that lacks the quinoline moiety but shares the triazolopyridine core.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Uniqueness
4-hydroxy-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-3-quinolinecarboxamide is unique due to its combination of the quinoline and triazolopyridine moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold for drug development .
Properties
Molecular Formula |
C19H17N5O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-oxo-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C19H17N5O2/c25-18-13-6-1-2-7-15(13)21-12-14(18)19(26)20-10-5-9-17-23-22-16-8-3-4-11-24(16)17/h1-4,6-8,11-12H,5,9-10H2,(H,20,26)(H,21,25) |
InChI Key |
RYPTWDARBBXSEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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